![molecular formula C14H11N3O4 B5755173 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a derivative of pyridinecarboximidamide with a benzodioxolylcarbonyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the inhibition of GSK3β. This compound binds to the ATP-binding site of GSK3β and prevents its phosphorylation and activation. This leads to downstream effects on various cellular processes that are regulated by GSK3β.
Biochemical and Physiological Effects:
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycogen in liver cells and skeletal muscle cells, indicating its potential use in the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for GSK3β. This allows for the study of the specific effects of GSK3β inhibition on cellular processes. However, one limitation is that this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is the development of more potent and selective inhibitors of GSK3β based on the structure of this compound. Another direction is the study of the effects of GSK3β inhibition in various disease models, such as Alzheimer's disease, diabetes, and cancer. Additionally, the potential off-target effects of this compound on other kinases or cellular processes should be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been reported by several research groups. One method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA).
Applications De Recherche Scientifique
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the study of cellular signaling pathways. It has been reported to inhibit the activity of a protein kinase called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(9-3-5-16-6-4-9)17-21-14(18)10-1-2-11-12(7-10)20-8-19-11/h1-7H,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPIDRPNWEARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
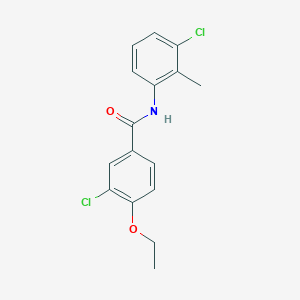

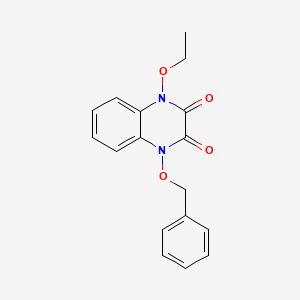
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
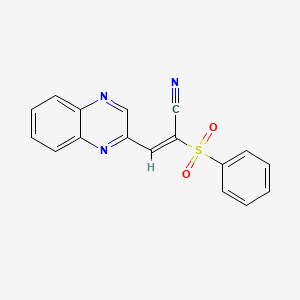

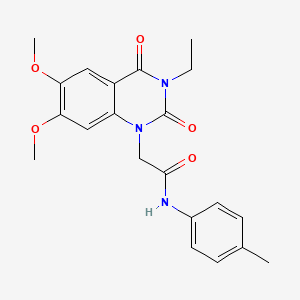
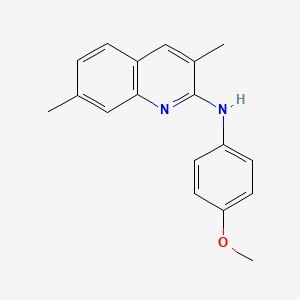
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)